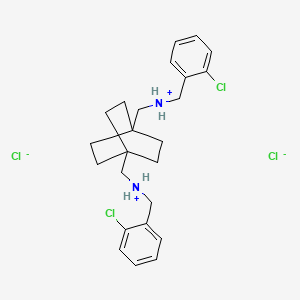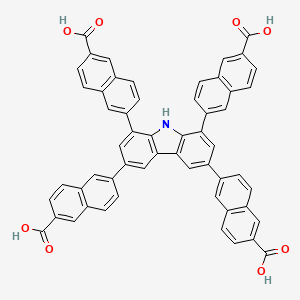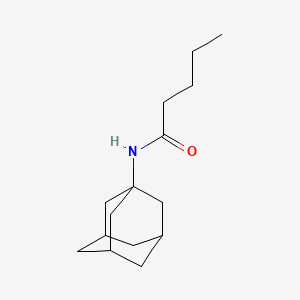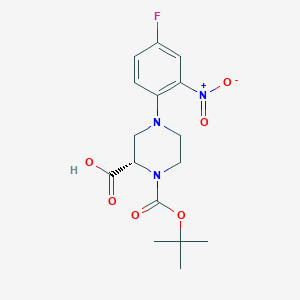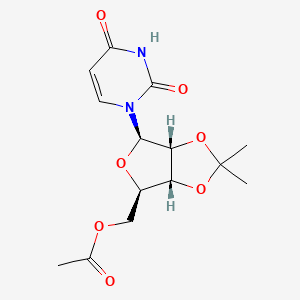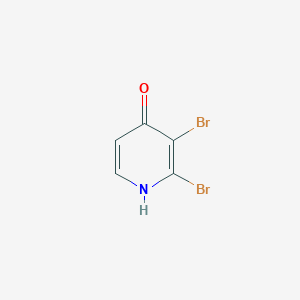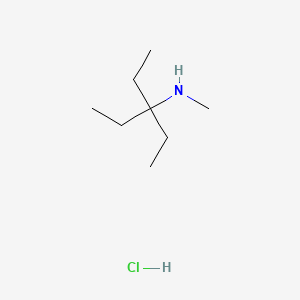
Sodium 4-(phenylazo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(phenylazo)benzenesulphonate is an organic compound with the molecular formula C12H9N2NaO3S. It is commonly used as a dye and indicator in various chemical processes. This compound is known for its vibrant color and its ability to change color in response to pH changes, making it useful in a variety of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(phenylazo)benzenesulphonate typically involves the diazotization of aniline followed by coupling with sodium benzenesulfonate. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors to maintain consistent reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-(phenylazo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically lead to the cleavage of the azo bond, resulting in the formation of aniline derivatives.
Substitution: The sulfonate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Products may include sulfonic acids and other oxidized derivatives.
Reduction: Aniline and its derivatives are common products.
Substitution: Various substituted benzenesulfonates are formed.
Aplicaciones Científicas De Investigación
Sodium 4-(phenylazo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the dyeing of textiles and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of Sodium 4-(phenylazo)benzenesulphonate involves its ability to undergo reversible color changes in response to pH variations. This property is due to the presence of the azo group, which can exist in different tautomeric forms depending on the pH of the environment. The compound interacts with various molecular targets, including proteins and nucleic acids, through electrostatic and hydrophobic interactions.
Comparación Con Compuestos Similares
Benzenesulfonic acid: Another sulfonic acid derivative with similar solubility properties.
Sodium dodecyl benzenesulphonate: A surfactant with similar structural features but different applications.
Phenylazo derivatives: Compounds with similar azo groups but different substituents.
Uniqueness: Sodium 4-(phenylazo)benzenesulphonate is unique due to its specific combination of the azo group and the sulfonate group, which imparts distinct chemical and physical properties. Its ability to act as a pH indicator and its vibrant color make it particularly valuable in various applications.
Propiedades
Número CAS |
42975-18-8 |
|---|---|
Fórmula molecular |
C12H9N2NaO3S |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
sodium;4-phenyldiazenylbenzenesulfonate |
InChI |
InChI=1S/C12H10N2O3S.Na/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10;/h1-9H,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
IGAOPIACQUBHLS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


